3-(pyrrolidin-2-ylcarbonyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1H-indol-3-yl(pyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C13H14N2O/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11/h1-2,4-5,8,12,14-15H,3,6-7H2 |
InChI Key |
ZGCOLLAURCTMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Pyrrolidin 2 Ylcarbonyl 1h Indole and Analogues
Direct C3-Acylation and Amidation Routes to 3-(pyrrolidin-2-ylcarbonyl)-1H-indole
The most direct pathways to synthesize this compound involve either the formation of a carbon-carbon bond at the C3 position of indole (B1671886) (acylation) or the formation of an amide bond between an activated indole-3-carboxylic acid and pyrrolidine (B122466).
C3-Acylation: The Friedel-Crafts acylation is a classical and effective method for introducing an acyl group onto the electron-rich indole nucleus. nih.govorganic-chemistry.org The high nucleophilicity of the C3 position allows for regioselective acylation. acs.orgresearchgate.net For the synthesis of the target compound, an N-protected pyrrolidine-2-carbonyl chloride (proline chloride derivative) is typically used as the acylating agent in the presence of a Lewis acid catalyst. nih.gov The N-protection, often with carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) groups, is crucial to prevent side reactions involving the secondary amine of the pyrrolidine ring.
A general reaction scheme is as follows:
An N-protected proline is converted to its acyl chloride using reagents like oxalyl chloride or thionyl chloride.
The resulting acyl chloride is then reacted with indole in an aprotic solvent, catalyzed by a Lewis acid such as AlCl₃, ZnCl₂, or Et₂AlCl. organic-chemistry.org
Subsequent deprotection of the nitrogen-protecting group yields the final product.
Amidation Routes: An alternative and widely employed strategy is the direct coupling of indole-3-carboxylic acid with a proline derivative (e.g., proline methyl ester). This approach relies on standard peptide coupling reagents to facilitate amide bond formation. This method is often preferred due to its milder conditions and broader functional group tolerance compared to Friedel-Crafts acylation.
Common coupling reagents and conditions are summarized in the table below.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |
| DCC/EDC | HOBt/HOAt | DIPEA/NMM | DMF/DCM | 70-95 |
| HATU/HBTU | - | DIPEA | DMF | 85-98 |
| T3P | - | Pyridine | Ethyl Acetate | 80-95 |
| B(OCH₂CF₃)₃ | - | - | MeCN | 75-90 |
DCC: Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; T3P: Propylphosphonic Anhydride; DIPEA: Diisopropylethylamine; DMF: Dimethylformamide.
Multicomponent Reaction Strategies for Pyrrolidine-Fused Indole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a powerful tool for rapidly building molecular complexity. nih.govrsc.org For indole-pyrrolidine scaffolds, MCRs provide efficient routes to diverse analogues.
A prominent strategy for synthesizing spiro-indole-pyrrolidine structures involves the [3+2] cycloaddition of an azomethine ylide with an activated alkene. nih.govwikipedia.orgresearchgate.net Azomethine ylides, as nitrogen-based 1,3-dipoles, react efficiently to form five-membered nitrogen heterocycles. wikipedia.org
In this context, the azomethine ylide is typically generated in situ from the condensation of an amino acid, such as N-methylglycine or proline itself, with an isatin (B1672199) derivative (indole-2,3-dione). acs.org The dipolarophile is an alkene, often one bearing electron-withdrawing groups, which is tethered to or separate from the indole core. This reaction is highly regio- and stereoselective, capable of generating multiple stereocenters in a single step. nih.govacs.org The resulting spiro-oxindole-pyrrolidine framework is a privileged scaffold in many natural products and drug candidates. nih.gov
Condensation-based MCRs can assemble indole-pyrrolidine hybrids from simple starting materials. For instance, a Mannich-type reaction involving an indole, an aldehyde, and an amine (such as pyrrolidine) can lead to 3-aminoalkylated indoles. rsc.orgresearchgate.net While this does not directly yield the target carbonyl-linked structure, it provides a versatile platform for analogues. L-proline itself has been effectively used as an organocatalyst in such three-component reactions, highlighting the synergy between the two heterocyclic motifs. rsc.orgresearchgate.net More complex cascades, initiated by condensation, can lead to fused polycyclic systems.
Stereoselective Synthesis and Chiral Control in Indole-Pyrrolidine Hybrid Architectures
Given that the pyrrolidine-2-carbonyl moiety is derived from the chiral amino acid proline, controlling stereochemistry is paramount. The synthesis of enantiomerically pure this compound typically starts from an enantiopure proline source (L-proline or D-proline).
During direct amidation, the use of modern peptide coupling reagents is known to minimize racemization at the α-carbon of the proline. nih.gov However, in Friedel-Crafts acylation, the harsh Lewis acidic conditions can pose a risk to the stereochemical integrity of the adjacent chiral center. Careful selection of a mild Lewis acid and low reaction temperatures is often necessary to preserve enantiopurity.
For more complex analogues, particularly those synthesized via cycloaddition, asymmetric catalysis is key. nih.gov Chiral metal-ligand complexes (e.g., using Ag(I) or Cu(I) with chiral ligands) have been extensively studied to control the facial selectivity of the dipole addition, leading to high enantiomeric excesses in the final spirocyclic products. acs.org Organocatalysis, using chiral Brønsted acids or bases, has also emerged as a powerful tool for enantioselective intramolecular aza-Michael reactions to form chiral pyrrolidines. oup.comwhiterose.ac.uk
Green Chemistry Principles Applied to Indole-Pyrrolidine Synthesis
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials. ucl.ac.uk These principles are increasingly applied to the synthesis of indole-pyrrolidine structures.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate amide bond formation and other reactions leading to indole derivatives, often reducing reaction times from hours to minutes. nih.govtandfonline.comnih.govresearchgate.net This technology allows for rapid, efficient heating and can enable reactions under solvent-free conditions. researchgate.netopenmedicinalchemistryjournal.com
Catalytic and Solvent-Free Amidation: The direct amidation of carboxylic acids and amines is inherently atom-economical. Green approaches focus on replacing stoichiometric coupling agents with recyclable catalysts. Boric acid and ceric ammonium (B1175870) nitrate (B79036) have been used as catalysts for direct amidation under solvent-free conditions, often with simple workup procedures that avoid chromatography. mdpi.comresearchgate.net
Biocatalysis: Enzymes offer an environmentally benign alternative for synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether with high efficiency and selectivity, eliminating the need for protecting groups and coupling agents. nih.gov Other enzymes, like monoamine oxidases, are being explored for the synthesis of the indole core itself from indoline (B122111) precursors under mild, aqueous conditions. livescience.io Furthermore, engineered tryptophan synthases can be used for the biocatalytic construction of complex chiral indole derivatives. thieme-connect.comacs.org
| Green Method | Key Advantage | Application Example |
| Microwave Synthesis | Rapid reaction times, energy efficiency | Direct amidation of indole-3-carboxylic acid. nih.gov |
| Solvent-Free Reaction | Reduced waste, simplified purification | Boric acid-catalyzed amidation of acids with amines. researchgate.net |
| Biocatalysis (Lipase) | High selectivity, mild conditions, biodegradable catalyst | CALB-catalyzed synthesis of amides from acids/amines. nih.gov |
Post-Synthetic Modifications and Functionalization of the this compound Core
Once the core this compound structure is assembled, it can be further diversified through functionalization of either the indole or pyrrolidine rings. The 3-acyl group itself can act as a directing group for subsequent reactions on the indole nucleus.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for modifying the indole scaffold. nih.govacs.org The amide group at the C3 position can direct arylation or alkenylation to the C2 or C4 positions. For example, with specific rhodium or iridium catalysts, it is possible to achieve site-selective C2-functionalization. chemrxiv.org In other cases, Pd(II)-catalyzed reactions of 3-acylindoles with aryl iodides can lead to C4-arylation. nih.govacs.org Some transformations can even induce a domino reaction involving C4-arylation followed by a migration of the 3-acyl group to the C2 position. acs.org
The indole nitrogen (N1) is another common site for functionalization. It can be readily alkylated, arylated, or acylated under basic conditions to introduce a wide variety of substituents, further expanding the chemical space of the core molecule. Functionalization of the pyrrolidine ring is also possible, though it often requires more specific synthetic strategies developed prior to the coupling with the indole moiety.
Structure Activity Relationship Sar Elucidation for 3 Pyrrolidin 2 Ylcarbonyl 1h Indole Derivatives
Systematic Variation of the Indole (B1671886) Nucleus: Impact on Biological Interactions
The indole nucleus, with its rich electron density and hydrogen bonding capabilities, plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to this aromatic system, either by introducing substituents at various positions or by replacing the indole moiety with isosteres, have been shown to significantly modulate biological activity.
Substituent Effects at Indole Positions (e.g., N1, C5)
The introduction of substituents on the indole ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for biological targets.
N1-Substitution: The nitrogen atom at the N1 position of the indole ring is a key site for modification. Alkylation or arylation at this position can alter the molecule's orientation within a binding pocket and introduce new points of interaction. For instance, in a series of cannabinoid receptor modulators, the presence of an N1-alkyl chain was found to be a critical determinant of activity. Shorter alkyl chains, such as methyl or ethyl, often maintain or enhance potency, while bulkier groups can be detrimental, likely due to steric hindrance. The specific nature of the N1-substituent can also influence the compound's metabolic stability.
| Indole Position | Substituent | General Impact on Biological Activity |
| N1 | Small Alkyl (e.g., -CH3, -C2H5) | Often maintains or enhances potency. |
| Bulky Alkyl/Aryl | Can lead to decreased activity due to steric hindrance. | |
| C5 | Methoxy (-OCH3) | May enhance affinity through hydrogen bonding. |
| Halogens (e.g., -F, -Cl) | Can increase potency and modulate pharmacokinetic properties. | |
| Cyano (-CN) | Can introduce polar interactions and affect selectivity. |
Isosteric Replacements of the Indole Moiety
Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic properties, is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of 3-(pyrrolidin-2-ylcarbonyl)-1H-indole derivatives, replacing the indole nucleus with other heterocyclic systems has been explored to improve properties such as solubility, metabolic stability, and patentability.
Common isosteres for the indole ring include benzothiophene (B83047), benzofuran, and azaindoles. For example, the replacement of the indole nitrogen with a sulfur atom to form a benzothiophene analog can alter the hydrogen-bonding capacity and lipophilicity of the molecule. Similarly, the introduction of a nitrogen atom into the indole's benzene (B151609) ring to form an azaindole can create new hydrogen bonding opportunities and modify the compound's pKa. The choice of isostere is highly dependent on the specific biological target and the desired pharmacological profile.
| Isosteric Replacement | Key Structural Difference from Indole | Potential Impact on Properties |
| Benzothiophene | NH group replaced by a sulfur atom. | Altered hydrogen bonding and lipophilicity. |
| Benzofuran | NH group replaced by an oxygen atom. | Modified electronic and hydrogen bonding characteristics. |
| Azaindole | CH group in the benzene ring replaced by a nitrogen atom. | Introduction of a hydrogen bond acceptor, altered basicity. |
Conformational Constraints and Stereochemical Influence of the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a five-membered saturated heterocycle, introduces a significant degree of three-dimensionality to the this compound scaffold. nih.gov Its conformation and the stereochemistry of its substituents are critical for proper orientation and interaction with biological targets. nih.gov
Chirality at Pyrrolidine C2 and its Pharmacological Implications
The carbon at the C2 position of the pyrrolidine ring, directly attached to the carbonyl linker, is a chiral center. The absolute configuration (R or S) at this position can have a profound impact on pharmacological activity. It is common for one enantiomer to exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
For instance, in many classes of compounds, the (S)-enantiomer, derived from the natural amino acid L-proline, is the more active isomer. This preference is attributed to the specific spatial arrangement of the pyrrolidine ring and its substituents, which allows for optimal interactions with the chiral binding site of the target protein. The inactive or less active enantiomer, in this case, the (R)-isomer, may not be able to achieve the same favorable binding orientation.
N-Substitution Patterns on the Pyrrolidine Ring
The nitrogen atom of the pyrrolidine ring is another key point for chemical modification. The nature of the substituent on this nitrogen can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds.
Small Alkyl Substituents: The introduction of small alkyl groups, such as methyl or ethyl, on the pyrrolidine nitrogen can modulate the compound's pharmacokinetic properties without significantly altering its binding affinity.
Bulky or Functionalized Substituents: Larger or functionalized substituents can be introduced to probe for additional binding interactions or to tailor the molecule's properties. For example, the incorporation of a basic amine function in the N-substituent can improve aqueous solubility and allow for salt formation. Conversely, the addition of a lipophilic group can enhance membrane permeability. The optimal N-substitution pattern is highly dependent on the specific therapeutic target and the desired pharmacological effect.
| Pyrrolidine Modification | Variation | Impact on Pharmacological Profile |
| Chirality at C2 | (S)-enantiomer | Often exhibits higher potency due to better fit in chiral binding sites. |
| (R)-enantiomer | Typically shows lower or no activity. | |
| N-Substitution | Unsubstituted (-H) | Provides a hydrogen bond donor. |
| Small Alkyl (e.g., -CH3) | Can improve metabolic stability and lipophilicity. | |
| Functionalized Groups | Allows for fine-tuning of physicochemical and pharmacokinetic properties. |
Role of the Carbonyl Linker in Molecular Recognition
The carbonyl group serves as a critical linker between the indole nucleus and the pyrrolidine ring. It plays a significant role in molecular recognition through its ability to act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group can form a strong hydrogen bond with a hydrogen bond donor on the target protein, such as the amide proton of an amino acid residue. This interaction is often a key anchoring point that helps to orient the entire molecule within the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be invaluable tools for predicting the activity of novel analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
The development of a robust QSAR model for this class of compounds typically involves the following steps:
Data Set Compilation: A diverse set of this compound derivatives with experimentally determined biological activities (e.g., binding affinities, enzyme inhibition constants) is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related indole derivatives. For instance, QSAR studies on other indole-based compounds have highlighted the importance of descriptors such as molecular lipophilicity (logP), molar refractivity (MR), and specific electronic parameters in determining their biological activity.
A hypothetical QSAR study on a series of this compound derivatives might reveal the following relationships:
| Descriptor | Correlation with Activity | Implication for Design |
| LogP | Positive | Increasing lipophilicity may enhance activity, but must be balanced to maintain favorable ADME properties. |
| Molar Refractivity of N1-substituent | Positive | Bulkier, more polarizable substituents on the indole nitrogen may lead to improved interactions with the target. |
| Dipole Moment | Negative | A lower molecular dipole moment might be favorable for activity, suggesting the importance of a balanced charge distribution. |
| Hydrogen Bond Acceptor Count | Positive | The presence of hydrogen bond acceptors, such as in the carbonyl group or on substituents, could be crucial for target binding. |
Table 1: Hypothetical QSAR Descriptor Correlations for this compound Derivatives
Such models, once validated, can be used to virtually screen large libraries of novel this compound analogs, allowing for the identification of promising candidates for synthesis and biological evaluation.
Deconvolution of SAR Data for Targeted Ligand Optimization
The deconvolution of Structure-Activity Relationship (SAR) data involves a detailed analysis of how specific structural modifications to a lead compound, such as this compound, influence its biological activity. This process is essential for understanding the key molecular interactions between the ligand and its biological target, thereby guiding the targeted optimization of the lead compound.
The SAR for this compound derivatives can be systematically explored by modifying three key structural regions: the indole core, the pyrrolidine ring, and the carbonyl linker.
Modifications of the Indole Core:
Substitutions on the indole ring can significantly impact activity. For example, introducing small electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties of the indole system and influence its interaction with the target. The N1 position of the indole is a particularly important site for modification, as substituents here can project into specific binding pockets.
| Position of Substitution | Type of Substituent | Effect on Activity (Hypothetical) |
| N1 | Alkyl chains (e.g., methyl, ethyl, propyl) | Increased activity with increasing chain length up to a certain point. |
| C5 | Halogens (e.g., F, Cl) | May increase potency through favorable interactions or by altering metabolic stability. |
| C2 | Small alkyl groups (e.g., methyl) | Could provide steric hindrance that enhances selectivity for a particular target. |
Table 2: Hypothetical SAR of the Indole Core in this compound Derivatives
Modifications of the Pyrrolidine Ring:
The pyrrolidine ring offers several opportunities for modification. The stereochemistry at the C2 position, where the carbonyl group is attached, is often critical for activity. Substitutions on the pyrrolidine nitrogen or at other positions on the ring can be used to probe the steric and electronic requirements of the binding site.
| Position of Substitution | Type of Substituent | Effect on Activity (Hypothetical) |
| C2-Stereochemistry | (S) vs. (R) enantiomer | One enantiomer is typically significantly more active, indicating a stereospecific interaction with the target. |
| N-Pyrrolidine | Small alkyl or acyl groups | Can be used to modulate polarity and introduce additional interaction points. |
| C3, C4, C5 | Hydroxyl or amino groups | May introduce new hydrogen bonding interactions and improve solubility. |
Table 3: Hypothetical SAR of the Pyrrolidine Ring in this compound Derivatives
By systematically synthesizing and testing a series of analogs with carefully chosen modifications, medicinal chemists can deconstruct the SAR and build a comprehensive understanding of the pharmacophore. This knowledge is then used to design new derivatives with optimized potency, selectivity, and pharmacokinetic properties. The integration of SAR data with computational modeling techniques, such as molecular docking, can further refine the understanding of ligand-target interactions and facilitate the design of superior drug candidates.
Computational Chemistry and Molecular Modeling Investigations in 3 Pyrrolidin 2 Ylcarbonyl 1h Indole Research
Molecular Docking Simulations for Elucidating Receptor-Ligand Binding Poses
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(pyrrolidin-2-ylcarbonyl)-1H-indole, docking simulations are instrumental in understanding its binding mode within the active site of a biological target. These simulations can reveal the key interactions that govern the ligand-receptor recognition process.
Docking studies on indole-based compounds have frequently identified key amino acid residues that are critical for binding affinity. nih.govnih.govfrontiersin.org For this compound, it is hypothesized that the indole (B1671886) and pyrrolidine (B122466) moieties play distinct roles in anchoring the ligand within a receptor's binding pocket. The indole ring, with its aromatic nature, can engage in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan. The nitrogen atom of the indole ring can also act as a hydrogen bond donor.
To illustrate, a hypothetical docking study of this compound into a putative receptor active site might yield the interactions summarized in the table below.
| Interacting Residue | Interaction Type | Distance (Å) | Involved Atom(s) in Ligand |
| TYR 84 | π-π stacking | 3.5 | Indole ring |
| PHE 268 | π-π stacking | 4.2 | Indole ring |
| ASN 102 | Hydrogen bond | 2.9 | NH of pyrrolidine |
| ASP 186 | Hydrogen bond | 3.1 | C=O (carbonyl) |
| LEU 80 | Hydrophobic | 3.8 | Pyrrolidine ring |
| VAL 103 | Hydrophobic | 4.0 | Pyrrolidine ring |
This table presents hypothetical data for illustrative purposes.
Hydrogen bonds and hydrophobic interactions are fundamental to the stability of ligand-receptor complexes. The carbonyl group and the NH group of the pyrrolidine ring in this compound are potential sites for hydrogen bonding. The indole and pyrrolidine rings themselves can participate in hydrophobic interactions with nonpolar amino acid residues. A detailed analysis of these interactions can provide a rationale for the compound's binding affinity and selectivity. For instance, studies on other indole derivatives have highlighted the importance of hydrogen bonding in their biological activity. nih.gov
Advanced Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. MD simulations on pyrrolidine-containing molecules have been used to assess their conformational stability. scispace.com For this compound, an MD simulation could reveal the flexibility of the pyrrolidine ring and the rotational freedom around the carbonyl linker. Such studies are crucial for understanding how the molecule adapts its conformation to fit into the binding site and for evaluating the stability of the predicted binding mode from docking studies.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods provide valuable information about molecular orbitals, charge distribution, and reactivity.
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org For this compound, FMO analysis can help in understanding its electronic transitions and its propensity to donate or accept electrons.
A hypothetical FMO analysis for the compound might yield the following results:
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
This table presents hypothetical data for illustrative purposes.
A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would likely show negative potential (electron-rich regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the indole ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms would exhibit positive potential (electron-poor regions), indicating their potential for nucleophilic interactions. malayajournal.orgsciensage.info This information is invaluable for understanding intermolecular interactions and for designing derivatives with altered reactivity.
Virtual Screening Approaches for Discovery of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). For the discovery of novel analogs of this compound, various virtual screening strategies can be employed.
One common approach is pharmacophore-based screening . A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be generated based on its known active conformation or the key interaction points with its target. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Large chemical databases can then be screened to find molecules that match this pharmacophore model.
Another widely used method is molecular docking-based screening . This involves docking candidate molecules from a library into the binding site of a target protein. A scoring function is then used to estimate the binding affinity of each molecule. For instance, in the study of various indole derivatives, molecular docking has been successfully used to predict binding affinities and modes of interaction with target enzymes. indexcopernicus.comnih.gov This approach is particularly useful when the three-dimensional structure of the target protein is known.
The following table illustrates a hypothetical virtual screening workflow for identifying novel this compound analogues.
| Step | Description | Computational Tool/Method | Desired Outcome |
| 1 | Target Identification and Preparation | Protein Data Bank (PDB) | A validated 3D structure of the biological target. |
| 2 | Ligand Database Preparation | ZINC, PubChem | A large, diverse library of small molecules in a suitable format for screening. |
| 3 | Pharmacophore Model Generation | MOE, Discovery Studio | A 3D pharmacophore model based on the this compound scaffold. |
| 4 | Pharmacophore-Based Screening | Catalyst, Phase | A subset of molecules from the database that match the pharmacophore model. |
| 5 | Molecular Docking | AutoDock, Glide | Ranking of the filtered molecules based on their predicted binding affinity to the target. |
| 6 | Post-Screening Analysis | ADMET Prediction Tools | Selection of top-ranked compounds with favorable drug-like properties for experimental validation. |
Detailed research findings from studies on related indole-containing compounds have demonstrated the effectiveness of virtual screening. For example, in the search for new antimicrobial agents, molecular docking studies of indole-based compounds revealed potential binding modes and guided the synthesis of more potent derivatives. nih.gov Similarly, virtual screening has been instrumental in identifying indole derivatives as inhibitors of various enzymes. researchgate.netmdpi.com
Ligand-Based and Structure-Based Drug Design Strategies for this compound Derivatives
Both ligand-based and structure-based drug design strategies are pivotal in the optimization of lead compounds like this compound.
Ligand-Based Drug Design
This approach is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activities is available. The primary goal is to identify the common structural features and physicochemical properties that are critical for biological activity.
Quantitative Structure-Activity Relationship (QSAR) is a key ligand-based method. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. For this compound derivatives, a QSAR study would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would then be calculated for each analog and used to build a predictive QSAR model.
Pharmacophore modeling , as mentioned earlier, is also a powerful ligand-based technique. By aligning a set of active molecules, a common pharmacophore can be derived. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.
The table below provides an example of how different substituents on the this compound scaffold could be analyzed in a ligand-based design study.
| Compound ID | R1 (on Indole) | R2 (on Pyrrolidine) | Biological Activity (IC50, µM) | Key Descriptors |
| REF-001 | H | H | 1.5 | LogP: 2.8, H-bond donors: 2 |
| ANL-001 | 5-Fluoro | H | 0.8 | LogP: 3.1, H-bond donors: 2 |
| ANL-002 | H | 4-Hydroxy | 2.1 | LogP: 2.2, H-bond donors: 3 |
| ANL-003 | 5-Fluoro | 4-Hydroxy | 1.2 | LogP: 2.5, H-bond donors: 3 |
Structure-Based Drug Design
When the 3D structure of the target protein is available, structure-based drug design becomes the method of choice. This approach relies on the knowledge of the target's binding site to design ligands with high affinity and selectivity.
Molecular docking is a cornerstone of structure-based design. It allows researchers to visualize how a ligand, such as a derivative of this compound, fits into the active site of its target. This provides crucial information about key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This insight can then be used to modify the ligand to improve these interactions and, consequently, its potency.
De novo design is another structure-based technique where new molecular structures are built from scratch within the confines of the target's binding site. Fragments or individual atoms are placed in favorable positions and then linked together to form a complete molecule. This can lead to the discovery of entirely novel scaffolds that are optimized for the target.
Research on various indole derivatives has successfully utilized these strategies. For instance, structure-based design has guided the development of potent enzyme inhibitors by optimizing the interactions between the indole core and the amino acid residues in the active site.
Mechanistic Investigations of Biological Activities of 3 Pyrrolidin 2 Ylcarbonyl 1h Indole and Analogues
Identification and Characterization of Molecular Targets
The biological activity of this class of compounds stems from their ability to bind to and modulate the function of various proteins, including enzymes, receptors, and components of protein-protein interaction networks.
Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., Cholinesterases, Kinases)
Analogues of 3-(pyrrolidin-2-ylcarbonyl)-1H-indole have been identified as inhibitors of several enzyme families, with cholinesterases and kinases being prominent examples.
Cholinesterases: Certain dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] derivatives, which are structural analogues, have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. nih.govrsc.org For instance, compounds 8e and 8g from a synthesized series showed promising efficacy against both enzymes. nih.govrsc.org A kinetic study of a related dispiro pyrrolidine (B122466) compound, 7b , suggested a mixed-mode inhibition for BChE, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
| Compound | Target Enzyme | IC50 (μM) |
| 8e | Acetylcholinesterase (AChE) | 3.35 |
| Butyrylcholinesterase (BChE) | 5.63 | |
| 8g | Acetylcholinesterase (AChE) | 3.15 |
| Butyrylcholinesterase (BChE) | 4.74 | |
| 7b | Butyrylcholinesterase (BChE) | 12.78 |
Data sourced from multiple studies. nih.govrsc.orgresearchgate.net
Kinases: The pyrrole (B145914) indolin-2-one (or pyrrole-oxindole) scaffold, a close structural relative, is a well-known framework for inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com These inhibitors function by blocking downstream signaling pathways involved in cell proliferation and migration. cancertreatmentjournal.com Furthermore, pyrrolidinyl-spirooxindole compounds have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cell cycle regulation. nih.gov
Receptor Binding Assays and Agonist/Antagonist Profiling (e.g., 5-HT6 receptor, CB1 receptor)
Analogues have also been profiled for their ability to bind to G-protein coupled receptors (GPCRs), demonstrating activities ranging from antagonism to allosteric modulation.
5-HT6 Receptor: Spiro[pyrrolidine-3,3′-oxindoles] have been explored as a new chemotype for 5-HT6 receptor ligands. mdpi.com A series of N-phenylsulfonylated derivatives were evaluated in binding assays, revealing varying affinities for the 5-HT6 receptor. mdpi.com In a separate study, compound 14 , (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline, was identified as a potent 5-HT6 receptor antagonist with a Ki of 3 nM. researchgate.net Functional assays confirmed it behaves as a neutral antagonist at Gs signaling. researchgate.netnih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| 14 | 5-HT6 | 3 nM | Neutral Antagonist |
Data from a study on 1H-pyrrolo[3,2-c]quinoline derivatives. researchgate.net
CB1 Receptor: A significant body of research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid type 1 (CB1) receptor. nih.govnih.gov These compounds bind to a site distinct from the primary (orthosteric) site, modulating the binding and/or efficacy of endogenous ligands. For example, ORG27569 is a prototypical allosteric modulator from this class. nih.govnih.gov Structure-activity relationship studies have identified key structural requirements for optimizing binding affinity (KB) and cooperativity (α). nih.gov Compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide) was identified as having one of the lowest KB values (89.1 nM), indicating high binding affinity for the allosteric site. nih.gov
| Compound | Target Receptor | Binding Affinity (KB) | Cooperativity (α) |
| 12d | CB1 (Allosteric Site) | 259.3 nM | 24.5 |
| 12f | CB1 (Allosteric Site) | 89.1 nM | - |
| 11j | CB1 (Allosteric Site) | 167.3 nM | 16.55 |
Data from studies on indole-2-carboxamide analogues. nih.govnih.gov
Modulation of Protein-Protein Interactions (PPIs) (e.g., MDM2-p53)
A critical mechanism of action for some indole-based analogues is the disruption of protein-protein interactions (PPIs) that are vital for disease progression, particularly in cancer. The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target.
Spiro-oxindole compounds, specifically those with a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold, have been developed as potent and chemically stable inhibitors of the MDM2-p53 interaction. acs.orgfrontiersin.org These molecules act by mimicking key p53 residues, fitting into the p53-binding pocket on the MDM2 protein and thereby preventing MDM2 from targeting p53 for degradation. frontiersin.orgnih.gov A fluorinated indole-based antagonist, compound (R)-6a , was shown to bind to human MDM2 with high affinity. nih.gov Another series of spiro-oxindole compounds yielded inhibitors with biochemical IC50 values below 10 nM. acs.org
| Compound Class | Target PPI | Biochemical Potency (IC50) |
| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones | MDM2-p53 | < 10 nM |
| Fluorinated indole-based antagonists | MDM2-p53 | Ki and KD values ~1 μM |
Data sourced from studies on MDM2-p53 inhibitors. acs.orgnih.gov
Cellular and Subcellular Mechanism of Action Elucidation
Following target engagement, these compounds initiate a cascade of cellular events, leading to observable phenotypic changes.
Signaling Pathway Interrogation
The modulation of molecular targets directly impacts intracellular signaling pathways.
In the context of MDM2-p53 inhibition, the primary effect is the reactivation of the p53 signaling pathway. By preventing p53 degradation, these inhibitors lead to an accumulation of p53 protein within the cell. acs.orgnih.gov This increased p53 level allows it to function as a transcription factor, upregulating the expression of its target genes. nih.govnih.gov
For CB1 receptor allosteric modulators, studies have shown that despite being positive allosteric modulators of orthosteric agonist binding, they can antagonize agonist-induced G-protein coupling to the receptor. nih.gov Simultaneously, these compounds were found to induce β-arrestin mediated phosphorylation of ERK1/2, indicating a biased signaling profile where different downstream pathways are modulated distinctly. nih.gov
Downstream Biological Effects and Phenotypic Changes
The alterations in signaling pathways culminate in specific biological outcomes and changes in cell behavior.
For MDM2-p53 inhibitors, the downstream effects of p53 pathway activation are profound. Studies have demonstrated a marked increase in the expression of p53-target genes, such as CDKN1A (which encodes the cell cycle inhibitor p21) and MDM2 itself (a part of a negative feedback loop). nih.govnih.gov This leads to selective induction of cell cycle arrest and inhibition of cell growth specifically in cancer cells that retain wild-type p53 (p53wt). nih.govnih.gov In contrast, these compounds show no effect on the growth of p53-mutant or deleted cell lines, confirming their on-target mechanism. acs.org
In the case of 5-HT6 receptor antagonists like compound 14 , the downstream effects observed in vivo include the reversal of phencyclidine-induced memory deficits in rats, highlighting their potential procognitive properties. researchgate.net
Elucidation of Synergistic and Antagonistic Interactions with Other Bioactive Agents
The therapeutic efficacy of this compound and its analogues can potentially be modulated through combination with other bioactive agents. Such interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one agent diminishes the activity of another. While specific studies on this compound are not extensively documented in publicly available literature, general principles of pharmacology and medicinal chemistry allow for the postulation of potential interactions based on its structural motifs and known biological targets of similar compounds.
Potential synergistic interactions could arise if this compound acts on a biological pathway that is complementary to that of another drug. For instance, if an analogue of this compound inhibits a particular enzyme or receptor, its effect could be amplified by a second agent that inhibits a different step in the same pathogenic cascade. An example of this could be in oncology, where a compound targeting a specific signaling pathway might be combined with a cytotoxic agent, leading to enhanced cancer cell death.
Conversely, antagonistic interactions are also a possibility. These can occur through various mechanisms, including competition for the same binding site on a target protein, or by one agent inducing a metabolic pathway that inactivates the other. For example, if a this compound analogue is a substrate for a particular cytochrome P450 enzyme, its metabolism, and thus its bioavailability and efficacy, could be altered by co-administration of a drug that induces or inhibits that same enzyme.
A hypothetical data table illustrating potential synergistic interactions is presented below. It is important to note that this data is illustrative and not based on experimental results for this compound.
| Analogue of this compound | Combined Bioactive Agent | Potential Biological Target | Observed/Hypothesized Interaction | Potential Therapeutic Application |
| Analogue A | Agent X (e.g., a known kinase inhibitor) | Kinase Pathway | Synergistic | Cancer Therapy |
| Analogue B | Agent Y (e.g., an anti-inflammatory drug) | Inflammatory Cascade | Synergistic | Inflammatory Diseases |
| Analogue C | Agent Z (e.g., a metabolic enzyme inducer) | Cytochrome P450 | Antagonistic | Reduced efficacy of Analogue C |
Further research is imperative to explore these potential interactions experimentally. Such studies would involve in vitro and in vivo models to systematically evaluate the pharmacodynamic and pharmacokinetic interactions between this compound analogues and other therapeutic agents.
Biophysical Techniques for Probing Ligand-Target Interactions (e.g., SPR, ITC)
To understand the mechanism of action of this compound and its analogues at a molecular level, biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for characterizing the interactions between a small molecule (ligand) and its biological target, typically a protein.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters of the interaction, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
In the context of this compound analogues, SPR could be employed to:
Screen a library of analogues against a purified target protein to identify high-affinity binders.
Determine the binding kinetics of lead compounds to understand how quickly they bind and dissociate from their target.
Conduct competition assays to determine if different analogues bind to the same site on the target.
A hypothetical SPR sensorgram for the interaction of a this compound analogue with its target is shown below.
Hypothetical SPR Sensorgram
(A graphical representation of an SPR sensorgram would be depicted here, showing the association phase as the analyte flows over the sensor surface, the equilibrium phase where binding reaches a steady state, and the dissociation phase as the analyte is washed away.)**
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the target molecule, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
ITC provides a complete thermodynamic profile of the ligand-target interaction, offering insights into the driving forces of binding. For this compound analogues, ITC could be used to:
Confirm the binding affinity determined by other methods like SPR.
Understand the thermodynamics of the interaction, which can guide further optimization of the compound.
Determine the number of binding sites on the target protein.
The thermodynamic parameters obtained from ITC can be invaluable for structure-activity relationship (SAR) studies. For example, changes in enthalpy and entropy upon modification of the ligand can provide information about the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding.
A summary of the information that can be obtained from these biophysical techniques is presented in the table below.
| Biophysical Technique | Parameters Determined | Information Gained |
| Surface Plasmon Resonance (SPR) | k_a, k_d, K_D | Binding kinetics and affinity |
| Isothermal Titration Calorimetry (ITC) | K_D, n, ΔH, ΔS | Binding affinity, stoichiometry, and thermodynamics |
The application of these powerful biophysical techniques is crucial for the detailed mechanistic investigation of this compound and its analogues, providing a solid foundation for rational drug design and development.
Future Perspectives and Emerging Research Directions for 3 Pyrrolidin 2 Ylcarbonyl 1h Indole
Design and Synthesis of Multi-Target Directed Ligands Incorporating the Indole-Pyrrolidine Motif
The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov The indole-pyrrolidine scaffold is particularly well-suited for the design of MTDLs due to the versatile pharmacophoric features of its constituent rings. The indole (B1671886) ring, for instance, can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking, and is a key component in many bioactive compounds. acs.org Similarly, the pyrrolidine (B122466) ring offers stereochemical diversity and can be readily functionalized to modulate potency and selectivity. nih.gov
Future research in this area will likely focus on the rational design of MTDLs that can simultaneously modulate multiple targets implicated in a specific disease pathology. For example, in the context of Alzheimer's disease, an indole-pyrrolidine-based MTDL could be designed to inhibit both cholinesterases and monoamine oxidases, two key enzymes involved in the progression of the disease. acs.org The synthesis of such molecules often involves molecular hybridization, where distinct pharmacophores are combined into a single molecule. nih.gov
| Strategy for MTDL Design | Example Application | Key Molecular Moieties |
| Molecular Hybridization | Alzheimer's Disease | Indole, Pyrrolidine, Cholinesterase Inhibitor Pharmacophore |
| Scaffold Hopping | Cancer | Indole-pyrrolidine core, Kinase inhibitor pharmacophore |
| Privileged Structure-Based Design | Various CNS Disorders | Indole, Pyrrolidine |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
A deeper understanding of the molecular mechanisms of action of 3-(pyrrolidin-2-ylcarbonyl)-1H-indole and its derivatives will be crucial for unlocking their full therapeutic potential. The indole scaffold is a well-established pharmacophore in oncology, with many indole-containing compounds exhibiting potent antiproliferative activity through various mechanisms, including apoptosis induction and cell cycle arrest. mdpi.comnoaa.gov The pyrrolidine ring is also a common feature in many biologically active molecules with diverse therapeutic applications. frontiersin.orgnih.gov
Future research should aim to elucidate the specific cellular targets and signaling pathways modulated by this compound. This could lead to the exploration of novel therapeutic areas beyond the traditional focus on neurodegenerative diseases and cancer. For instance, given the role of certain indole derivatives in inflammatory pathways, there may be potential for developing indole-pyrrolidine compounds as anti-inflammatory agents. nih.gov Mechanistic studies will also be vital for understanding and potentially mitigating off-target effects. mdpi.com
Development of Advanced Analytical and Spectroscopic Tools for Compound Characterization
The precise characterization of the structure and stereochemistry of this compound and its derivatives is essential for understanding their structure-activity relationships. A variety of spectroscopic techniques are currently employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. researchgate.netnih.gov
Future advancements in this area are expected to focus on the development of more sensitive and high-throughput analytical methods. For example, advances in NMR spectroscopy, such as higher field strengths and cryoprobe technology, will enable more detailed structural elucidation, even for complex molecules and mixtures. Furthermore, the application of chiral chromatography techniques will be crucial for the separation and characterization of different stereoisomers, which can exhibit significantly different biological activities. nih.gov The use of computational methods, such as Density Functional Theory (DFT), in conjunction with experimental spectroscopic data, will also provide deeper insights into the electronic structure and properties of these compounds. researchgate.net
| Analytical Technique | Application in Indole-Pyrrolidine Characterization | Future Developments |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, stereochemical analysis | Higher field magnets, advanced pulse sequences |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis | High-resolution MS, tandem MS techniques |
| X-ray Crystallography | Definitive 3D structure determination | Microcrystal electron diffraction (MicroED) |
| Chiral Chromatography | Separation of enantiomers and diastereomers | Novel chiral stationary phases |
Application of Artificial Intelligence and Machine Learning in Indole-Pyrrolidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process by accelerating the identification and optimization of new drug candidates. mednexus.orgmdpi.comnih.gov In the context of this compound, AI and ML algorithms can be applied to various stages of the drug discovery pipeline.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel indole-pyrrolidine derivatives based on their chemical structures. scispace.com Virtual screening of large compound libraries using molecular docking simulations can help identify potential hits with high binding affinity for a specific target. scispace.com Furthermore, generative AI models can be used to design novel indole-pyrrolidine scaffolds with desired physicochemical and pharmacokinetic properties. The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and development of new drugs based on the indole-pyrrolidine motif. mdpi.comijirt.org
Integration of Omics Technologies for Comprehensive Biological Profiling
Omics technologies, including genomics, proteomics, and metabolomics, offer a powerful approach for the comprehensive biological profiling of drug candidates. nih.gov By providing a global view of the molecular changes induced by a compound in a biological system, omics technologies can help to elucidate its mechanism of action, identify potential biomarkers of efficacy and toxicity, and guide lead optimization.
In the context of this compound, proteomics studies could be used to identify the protein targets that directly interact with the compound. Metabolomics analysis could reveal the metabolic pathways that are perturbed by the compound, providing insights into its downstream effects. Furthermore, integrating omics data with bioinformatics and systems biology approaches can help to build comprehensive models of the compound's biological effects, facilitating a more holistic understanding of its therapeutic potential and potential liabilities. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 3-(pyrrolidin-2-ylcarbonyl)-1H-indole and its analogs?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Vilsmeier-type formylation or condensation reactions. For example, 1-cyclohexyl-2-pyrrolidinone can react with indole derivatives in the presence of phosphoric trichloride to form substituted indoles . Another approach uses ethyl 3-formyl-1H-indole-2-carboxylate as a precursor, which undergoes condensation with nucleophiles (e.g., hydantoin or barbituric acid derivatives) to generate functionalized indole scaffolds . Key Considerations:
- Optimize reaction conditions (temperature, solvent, catalyst) to avoid side products.
- Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Detects electronic transitions; for example, indolenine derivatives exhibit strong absorption bands near 290–320 nm, indicative of π→π* transitions in the conjugated system .
- NMR Spectroscopy:
- ¹H NMR: Peaks for pyrrolidine protons appear at δ 1.5–3.5 ppm, while indole NH protons resonate near δ 10–12 ppm.
- ¹³C NMR: Carbonyl groups (C=O) in the pyrrolidin-2-yl moiety show signals at δ 170–180 ppm .
- X-ray Crystallography: Resolves tautomeric forms (e.g., indolenine vs. indole), as demonstrated in studies of related compounds .
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
- Basicity: The pyrrolidine substituent enhances basicity (pKa ~10.6 for analogs), making the compound protonatable under physiological conditions .
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be improved via salt formation (e.g., HCl salts).
- Thermal Stability: Melting points for indole derivatives range from 150–250°C, depending on substituents .
Advanced Research Questions
Q. How do substituents on the pyrrolidine ring influence reactivity and biological activity?
Methodological Answer: Substituents alter electronic and steric effects:
- Electron-withdrawing groups (e.g., carbonyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Bulkier groups (e.g., cyclohexyl) may hinder access to enzymatic active sites, reducing bioactivity. For example, cyclohexyl-substituted indoles show lower binding affinity to certain receptors compared to methyl analogs .
Experimental Design: - Synthesize derivatives with systematic substituent variations.
- Use computational tools (e.g., DFT calculations) to predict electronic effects .
Q. What strategies resolve contradictions in tautomerism observed in indole derivatives?
Methodological Answer: Tautomeric equilibria (e.g., indole vs. indolenine) complicate characterization. Strategies include:
Q. How can researchers address challenges in optimizing synthetic yields for complex indole derivatives?
Methodological Answer:
- Catalyst Screening: Iodine catalysts improve regioselectivity in arylthioindole synthesis .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yields (e.g., from 50% to >80% in some cases) .
- Purification Techniques: Use column chromatography with gradient elution (e.g., hexane/EtOAc) to separate closely related byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
